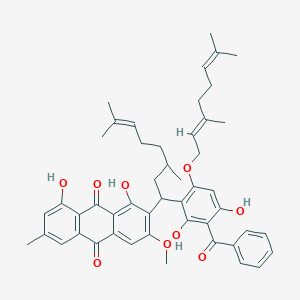

Cratoxyarborequinone B

Description

Cratoxyarborequinone B is a naturally occurring quinone derivative isolated from the bark of Cratoxylum species, a genus of tropical plants traditionally used in Southeast Asian medicine. This compound belongs to the class of anthraquinones, characterized by a planar tricyclic aromatic structure with two ketone groups. Its molecular formula is $ C{20}H{18}O_6 $, and it exhibits notable bioactivity, including antioxidant, antimicrobial, and anticancer properties . Initial studies suggest its mechanism of action involves redox cycling, generating reactive oxygen species (ROS) that disrupt pathogenic cellular processes .

Properties

Molecular Formula |

C49H54O9 |

|---|---|

Molecular Weight |

786.9 g/mol |

IUPAC Name |

2-[1-[3-benzoyl-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,4-dihydroxyphenyl]-3,7-dimethyloct-6-enyl]-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C49H54O9/c1-27(2)14-12-16-29(5)20-21-58-39-26-37(51)44(45(52)32-18-10-9-11-19-32)49(56)42(39)33(22-30(6)17-13-15-28(3)4)41-38(57-8)25-35-43(48(41)55)47(54)40-34(46(35)53)23-31(7)24-36(40)50/h9-11,14-15,18-20,23-26,30,33,50-51,55-56H,12-13,16-17,21-22H2,1-8H3/b29-20+ |

InChI Key |

NJNLSHFEGBVWNG-ZTKZIYFRSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)CCC=C(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)CCC=C(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OCC=C(C)CCC=C(C)C)O |

Synonyms |

cratoxyarborequinone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

| Property | This compound | Arborequinone A | Hypericin |

|---|---|---|---|

| Molecular Formula | $ C{20}H{18}O_6 $ | $ C{19}H{16}O_6 $ | $ C{30}H{16}O_8 $ |

| Functional Groups | Quinone, hydroxyl, methyl | Quinone, hydroxyl | Quinone, hydroxyl, anthracene |

| Molecular Weight (g/mol) | 354.35 | 340.32 | 504.44 |

| Source | Cratoxylum spp. | Cratoxylum spp. | Hypericum perforatum |

Key Observations :

- This compound and Arborequinone A share a nearly identical core structure but differ in side-chain substitutions (e.g., methyl group in this compound) .

- Hypericin, while also a quinone, features an extended anthracene backbone, enhancing its photodynamic activity compared to this compound .

Functional Comparison

| Bioactivity | This compound | Arborequinone A | Hypericin |

|---|---|---|---|

| Antioxidant (IC₅₀, μM) | 12.4 ± 1.2 | 18.7 ± 2.1 | 5.8 ± 0.9 |

| Antimicrobial (MIC, μg/mL) | 32 (vs. S. aureus) | 45 (vs. S. aureus) | 8 (vs. S. aureus) |

| Anticancer (IC₅₀, μM) | 9.3 (HeLa cells) | 14.6 (HeLa cells) | 2.1 (HeLa cells) |

Key Findings :

- This compound exhibits stronger antioxidant and anticancer activity than Arborequinone A, likely due to its methyl group enhancing membrane permeability .

- Hypericin outperforms both compounds in all categories, attributed to its extended conjugation system, which improves ROS generation efficiency .

Research Findings and Mechanistic Insights

Antioxidant Activity

Anticancer Mechanisms

In HeLa cells, this compound induces apoptosis via caspase-3 activation, while Hypericin additionally inhibits topoisomerase II, explaining its superior potency .

Q & A

What are the key considerations when formulating a research question on Cratoxyarborequinone B?

Effective research questions must be specific, feasible, and aligned with gaps in existing literature. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and relevance . Avoid overly broad questions; instead, focus on variables such as molecular interactions, structural stability, or bioactivity. For example: “How does pH variability affect the stability of this compound in aqueous solutions?” This narrow scope ensures testability and minimizes confounding factors .

Q. How should researchers design experiments to investigate the chemical properties of this compound?

Begin by defining measurable objectives (e.g., solubility, reactivity, spectroscopic signatures). Use controlled variables (temperature, solvent polarity) and replicate experiments to ensure reliability. Incorporate validated techniques like HPLC for purity analysis or NMR for structural elucidation. Ensure alignment with primary literature methods to enhance reproducibility . For kinetic studies, employ time-resolved spectroscopic methods with appropriate controls for photodegradation .

Q. What ethical protocols are essential when studying this compound in biomedical research?

Obtain approval from institutional review boards (IRBs) for studies involving human subjects or animal models. Clearly outline risks (e.g., toxicity) and mitigation strategies in consent forms. Adhere to data anonymization standards and report deviations from protocols promptly. Reference ethical guidelines from organizations like the Declaration of Helsinki .

Advanced Research Questions

Q. How can researchers address contradictory data in studies on this compound’s bioactivity?

Contradictions often arise from methodological variability (e.g., cell lines, dosage regimes). Conduct a meta-analysis of existing datasets, applying statistical corrections like the Benjamini-Hochberg procedure to control false discovery rates in multiple hypothesis testing . Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition followed by in vivo models) to confirm mechanistic consistency .

Q. What strategies improve the reliability of computational models predicting this compound’s interactions?

Combine molecular docking with molecular dynamics simulations to assess binding affinities and conformational stability. Cross-validate predictions using experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report confidence intervals and uncertainties in computational parameters (e.g., force fields, solvation models) .

Q. How should researchers design longitudinal studies to evaluate this compound’s environmental persistence?

Use stratified sampling to account for ecosystem variability (soil type, microbial activity). Monitor degradation products via LC-MS/MS and correlate with environmental factors (humidity, UV exposure). Apply mixed-effects models to distinguish temporal trends from random noise. Ensure compliance with EPA guidelines for emission inventories and ecological risk assessments .

Q. What methodologies are optimal for synthesizing this compound derivatives with enhanced stability?

Employ rational design guided by QSAR (Quantitative Structure-Activity Relationship) models to prioritize functional group modifications. Optimize reaction conditions (catalyst loading, solvent systems) using Design of Experiments (DoE) approaches. Characterize derivatives via X-ray crystallography and stability assays under accelerated degradation conditions .

Data Analysis and Validation

Q. How can researchers ensure statistical rigor when analyzing dose-response relationships for this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and report goodness-of-fit metrics (R², AIC). Account for heteroscedasticity via weighted least squares. Validate assumptions using residual plots and normality tests. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. What steps mitigate bias in qualitative studies on this compound’s ethnopharmacological uses?

Triangulate data from interviews, field observations, and historical texts. Use iterative coding (e.g., grounded theory) to identify emergent themes. Engage peer debriefing to challenge interpretations and reduce observer bias. Document reflexivity in researcher-respondent dynamics to enhance credibility .

Methodological Resources

Q. Which databases and tools are recommended for literature reviews on this compound?

Prioritize primary sources from PubMed, SciFinder, and Web of Science. Use cheminformatics tools (e.g., ChemAxon, PubChem) for structure-activity relationship (SAR) analysis. Critically evaluate sources for methodological rigor, avoiding non-peer-reviewed platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.